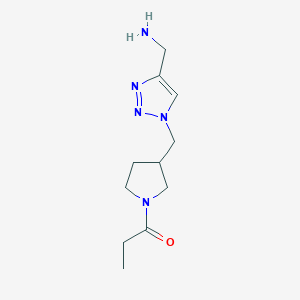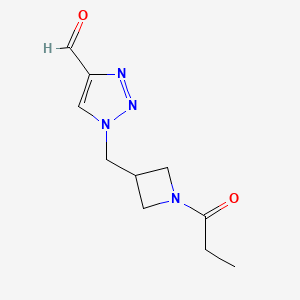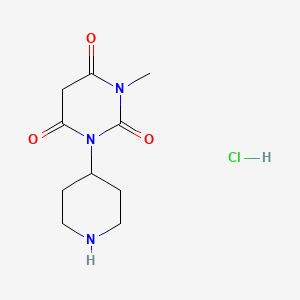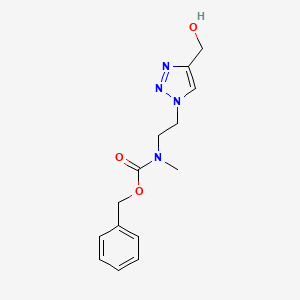
1-(3-aminopropyl)tetrahydropyrimidin-2(1H)-one hydrochloride
Übersicht
Beschreibung
1-(3-Aminopropyl)tetrahydropyrimidin-2(1H)-one hydrochloride (1APTH) is an organic compound that has been studied extensively in the scientific community due to its wide range of applications. 1APTH is a member of the tetrahydropyrimidinone family and is a white, crystalline solid that is soluble in water and ethanol. It is a versatile compound that is used in a variety of scientific applications, including synthesis, biochemical and physiological studies, and lab experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-inflammatory Activity
Research has demonstrated the synthesis and characterization of substituted tetrahydropyrimidine derivatives, showing significant in-vitro anti-inflammatory activity. These compounds were synthesized using a novel procedure, and their biological activities were evaluated, revealing potent anti-inflammatory effects. This suggests potential for designing new anti-inflammatory agents based on tetrahydropyrimidine derivatives (Gondkar, Deshmukh, & Chaudhari, 2013).
Cancer Therapy
The compound S-1, which includes a tetrahydropyrimidine derivative as part of its structure, has been extensively studied for its efficacy in treating gastric cancer. S-1 has shown to maintain high concentrations of 5-fluorouracil in the blood for extended periods, demonstrating significant therapeutic benefits in clinical trials. This outlines the potential of tetrahydropyrimidine derivatives in enhancing the effectiveness of chemotherapy for gastric cancer (Maehara, 2003).
Catalysis and Synthetic Applications
Tetrahydropyrimidine cores are pivotal in the synthesis of various pharmacologically active compounds. A review highlighted the application of hybrid catalysts for synthesizing pyranopyrimidine scaffolds, underscoring the importance of tetrahydropyrimidines in medicinal chemistry. These findings indicate the versatility of tetrahydropyrimidine derivatives in drug synthesis and design (Parmar, Vala, & Patel, 2023).
Toxicity and Environmental Impact
A review on the toxicity of dioxin, a compound structurally related to tetrahydropyrimidine derivatives, revisits its classification as a human carcinogen. The review consolidates new evidence supporting the carcinogenic potential of dioxins, indicating the necessity for cautious handling and environmental management of similar compounds (Steenland, Bertazzi, Baccarelli, & Kogevinas, 2004).
Eigenschaften
IUPAC Name |
1-(3-aminopropyl)-1,3-diazinan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.ClH/c8-3-1-5-10-6-2-4-9-7(10)11;/h1-6,8H2,(H,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXSCLLYDWCMFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















